
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids and their esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . They are used in various chemical transformations, where the valuable boron moiety remains in the product .
Synthesis Analysis
Boronic acids and their esters can be synthesized through various borylation approaches . One of the most prominent methods is the asymmetric hydroboration reaction reported by H. C. Brown in 1961 .Molecular Structure Analysis
The molecular structure of boronic acids and their esters typically includes a boron atom bonded to an oxygen atom and a carbon-based group .Chemical Reactions Analysis
Boronic acids and their esters can undergo a broad range of chemical transformations . These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
Boronic acids and their esters are usually solid at room temperature . They have limited air and moisture stability .Applications De Recherche Scientifique
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has focused on catalytic protodeboronation using a radical approach. This method enables the removal of the boron moiety from 1°, 2°, and 3° alkyl boronic esters. Notably, when combined with a Matteson–CH₂–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. Researchers have successfully applied this hydromethylation sequence to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation step played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki-Miyaura Cross-Coupling Reagent
1H-Pyrazole-4-boronic acid pinacol ester is a useful reagent for Suzuki-Miyaura cross-couplings. Researchers employ this compound to create C–C bonds, facilitating the synthesis of various organic molecules. It finds applications in the construction of complex structures, including those relevant to medicinal chemistry and drug discovery .
Synthesis of Saturated Tetrahydropyrans (THP Rings)
Tetrahydropyran (THP) rings are essential motifs in natural products and medicinal chemistry. Researchers have explored various strategies for synthesizing THP rings. Pinacol boronic esters play a role in these synthetic pathways, allowing access to saturated tetrahydropyrans. These rings appear in numerous biologically active compounds, making their synthesis crucial for drug development and chemical biology .
Mécanisme D'action
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a pinacol boronic ester, is involved in the process of catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The process of catalytic protodeboronation of pinacol boronic esters, which this compound is a part of, is a significant reaction in organic synthesis .
Pharmacokinetics
It’s known that the compound’s properties as a pinacol boronic ester make it a valuable building block in organic synthesis , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of the formal anti-Markovnikov alkene hydromethylation . This is a significant transformation in organic synthesis .
Orientations Futures
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHTTWVNOBUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2468588.png)
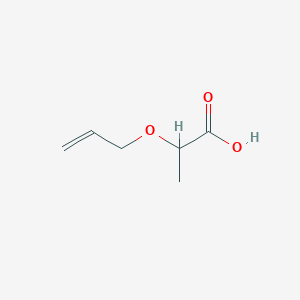
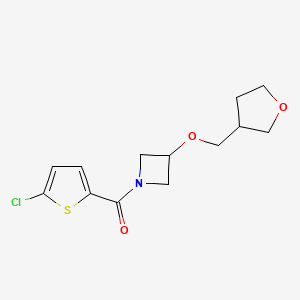
![6-ethyl-3-{[4-(4-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2468591.png)
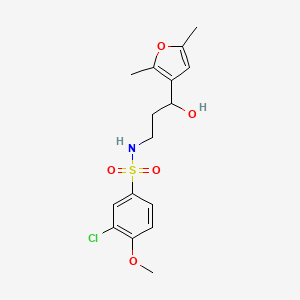



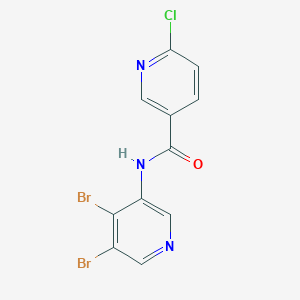
![Ethyl 2-[({[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2468601.png)
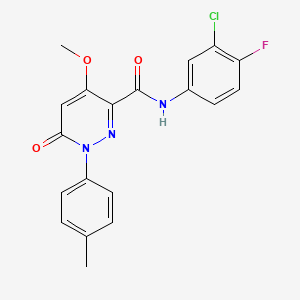
![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)
![1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2468604.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)